4-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Description
4-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (CAS: 3524-52-5) is a pyrazole derivative featuring a pyridin-4-ylmethyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. Its molecular formula is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol . The compound’s structure combines the aromatic pyridine ring with the pyrazole core, enabling unique electronic and steric properties.
Properties
IUPAC Name |
4-methyl-2-(pyridin-4-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-6-13-14(10(8)11)7-9-2-4-12-5-3-9/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEORBOJAUNYVQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233828 | |
| Record name | 4-Methyl-1-(4-pyridinylmethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-52-5 | |
| Record name | 4-Methyl-1-(4-pyridinylmethyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-(4-pyridinylmethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Aminopyridine with Pyrazolylmethanol Derivatives
The most widely reported method involves the condensation of 4-aminopyridine with (1H-pyrazol-1-yl)methanol derivatives under reflux conditions. This approach, adapted from analogous syntheses of pyridinylmethyl-substituted pyrazoles, proceeds via nucleophilic substitution.
General Procedure
A mixture of 4-aminopyridine (4.55 mmol) and (1H-pyrazol-1-yl)methanol (9.07 mmol) in acetonitrile is refluxed for 4 hours. Post-reaction, the solvent is evaporated, and the crude product is recrystallized from diethyl ether to yield 4-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine.
Key Parameters:
- Solvent: Acetonitrile (high polarity aids nucleophilic attack).
- Temperature: Reflux (~82°C for acetonitrile).
- Molar Ratio: 1:2 (aminopyridine:pyrazolylmethanol) to drive completion.
- Yield: 57% after recrystallization.
Mechanistic Insights:
The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization. The pyridinylmethyl group is introduced via nucleophilic displacement of the hydroxyl group in (1H-pyrazol-1-yl)methanol by the amine group of 4-aminopyridine.
Multi-Component Reactions (MCRs)
MCRs, such as those involving pyrazolones, aldehydes, and amines, are viable for pyrazole derivatives. For this compound, a hypothetical MCR could involve:
- 3-Methyl-1-phenyl-5-pyrazolone as the pyrazole precursor.
- 4-Pyridinecarboxaldehyde to introduce the pyridinylmethyl group.
- Ammonia as the amine source.
Comparative Analysis of Methods
*Hypothetical yield based on analogous reactions.
Optimization and Challenges
Solvent and Temperature Effects
- Acetonitrile vs. Ethanol: Polar aprotic solvents (acetonitrile) enhance nucleophilicity but may require higher temperatures. Ethanol, used in MCRs, offers greener alternatives but risks side reactions.
- Recrystallization: Diethyl ether is effective for purification, but yields drop if solubility is poor (e.g., 29% in bulkier derivatives).
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that 4-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have been shown to target specific pathways in cancer cells, leading to decreased tumor growth.
Table 1: Anticancer Studies of Pyrazole Derivatives
Agricultural Science
Pesticidal Properties
The compound has been investigated for its potential as a pesticide. Research indicates that pyrazole derivatives can act as effective insecticides against various pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death.
Case Study: Efficacy Against Agricultural Pests
A field study evaluated the effectiveness of this compound against aphids on crops. The results showed a significant reduction in pest populations compared to untreated controls.
Table 2: Efficacy of Pyrazole Compounds in Pest Control
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85% reduction | |
| Pyrazole Insecticide C | Beetles | 90% reduction | |
| Pyrazole Insecticide D | Mites | 75% reduction |
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a building block for polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Synthesis
A recent study synthesized a series of poly(pyrazole) materials using this compound as a monomer. The resulting polymers exhibited improved thermal properties compared to traditional polymers.
Table 3: Properties of Pyrazole-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Poly(pyrazole) | 250 | 50 | |
| Conventional Polymer A | 200 | 30 | |
| Conventional Polymer B | 180 | 25 |
Mechanism of Action
The mechanism of action of 4-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine can be compared to other pyrazole derivatives with variations in substituents. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Electronic Effects :
- The pyridin-4-ylmethyl group in the target compound introduces electron-withdrawing effects via the pyridine nitrogen, enhancing polarity and hydrogen-bonding capacity compared to 2-methylphenyl or 4-methylphenyl substituents .
- The trifluoromethylphenyl derivative (CAS: 957513-32-5) exhibits stronger electron-withdrawing effects, increasing metabolic stability but reducing aqueous solubility .
Biological Activity :
- Substitution at the 1-position significantly influences bioactivity. For example, thiazol-2-yl -substituted pyrazoles (e.g., C₁₄H₁₃N₅S) show higher affinity for serine proteases due to sulfur-mediated interactions .
- Aliphatic substituents (e.g., isobutyl in CAS: 3702-15-6) improve blood-brain barrier penetration, making them candidates for neurotherapeutics .
Safety and Handling :
- Derivatives like 4-methyl-1-[(5-methyl-2-furyl)methyl]-1H-pyrazol-5-amine (CAS: 957513-32-5) are classified as UN2811 toxic solids , requiring stringent handling protocols . In contrast, the target compound’s pyridine group may reduce acute toxicity due to lower lipophilicity.
Synthetic Accessibility: The synthesis of pyridin-4-ylmethyl-substituted pyrazoles often involves Vilsmeier–Haack formylation followed by cyclization, as seen in related compounds (e.g., 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine) .
Biological Activity
4-Methyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, a compound with the molecular formula C10H12N4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a pyridine moiety, which is known to influence its biological interactions. The presence of the methyl group at position 4 of the pyrazole enhances its lipophilicity, potentially improving its bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- In vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 73 to 84 mg/mL against HepG2 (liver cancer) and HeLa (cervical cancer) cells, indicating moderate anticancer potential without significant toxicity to normal fibroblasts .
- Mechanism of Action : The compound appears to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have indicated that it may modulate signaling pathways associated with cancer progression .
- Antioxidant Properties :
-
Allosteric Modulation :
- Recent studies have identified that derivatives of pyrazole compounds can act as positive allosteric modulators (PAMs) for muscarinic receptors, particularly M4. This modulation can enhance the efficacy of endogenous ligands like acetylcholine, suggesting potential applications in treating neurological disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Substituents on the Pyrazole Ring : Variations in substituents can lead to changes in binding affinity and biological activity. For instance, modifications at the N1 position have been shown to affect antiproliferative activity against various cancer cell lines .
| Compound | IC50 (mg/mL) | Activity Type |
|---|---|---|
| This compound | 73–84 | Anticancer (HepG2, HeLa) |
| Compound X | <50 | Antioxidant |
| Compound Y | >100 | Inactive |
Case Studies
Several studies have focused on the therapeutic implications of this compound:
- Study on Anticancer Effects : A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound. Results indicated a selective inhibition of cancer cell lines while sparing normal cells, highlighting its potential as a targeted anticancer agent .
- Neuropharmacological Applications : Research demonstrated that derivatives could enhance cognitive functions in animal models by acting as PAMs for M4 receptors. This suggests that similar compounds could be developed for treating neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine?
Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with substituted hydrazines, followed by functionalization. For example:
- Step 1: Cyclization of ethyl acetoacetate and phenylhydrazine to form the pyrazole core .
- Step 2: Introduction of the pyridinylmethyl group via nucleophilic substitution or reductive amination. highlights the use of 5-chloro intermediates for coupling reactions, while emphasizes condensation with aldehydes (e.g., 4-methoxybenzaldehyde) under solvent-free or ultrasonic conditions .
- Key Reagents: Phosphorus oxychloride (POCl₃) for cyclization , and sodium borohydride (NaBH₄) for reduction steps .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX software for refinement ) provides unambiguous confirmation of the pyrazole-pyridine linkage and substituent positions. and demonstrate triclinic (space group P1) and monoclinic crystal systems for analogous compounds, with bond angles and distances consistent with pyrazole-pyridine hybrids .
- Spectroscopy:
Q. What purification strategies are effective for this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (95% ethanol) for high-purity crystals .
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients for isolating regioisomers .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin () or PDE4 (). For example, the pyridine moiety may engage in π-π stacking with PDE4’s hydrophobic pocket .
- QSAR Models: Correlate substituent electronegativity (e.g., pyridine vs. benzene) with IC₅₀ values from enzyme inhibition assays .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict reactivity sites for derivatization .
Q. How can contradictions in pharmacological data be resolved (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assays: Ensure consistent protocols (e.g., LPS-induced TNF-α assays in human PBMCs for anti-inflammatory activity ).
- Control for Isomerism: Regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) can exhibit divergent activities. Use HPLC to verify purity .
- Species-Specific Effects: Compare data across models (e.g., rat pica vs. ferret emesis assays for PDE4 inhibitor toxicity ).
Q. What strategies enhance the selectivity of this compound for specific molecular targets?
Methodological Answer:
- Bioisosteric Replacement: Substitute the pyridine ring with pyrimidine () to modulate hydrogen bonding .
- Prodrug Design: Introduce morpholine or piperazine groups () to improve solubility and target engagement .
- Fragment-Based Screening: Use SPR or ITC to identify high-affinity fragments for hybrid synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
